4-O-叔丁基二甲基硅烷基表洛伐他汀

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

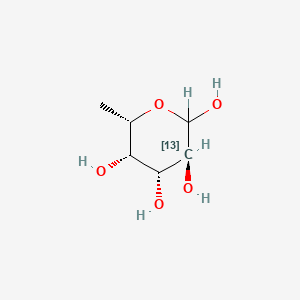

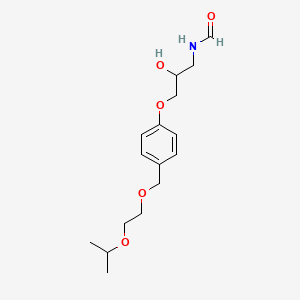

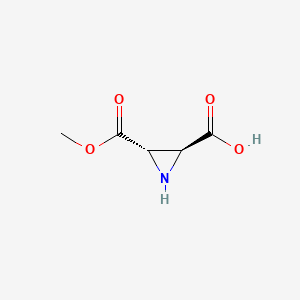

4-O-tert-Butyldimethylsilyl Epi Lovastatin is a protected Lovastatin impurity . It has a molecular weight of 518.8 and a molecular formula of C30H50O5Si . It’s used for research purposes and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of 4-O-tert-Butyldimethylsilyl Epi Lovastatin contains a total of 88 bonds, including 38 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 ten-membered ring, and 2 aliphatic esters .Chemical Reactions Analysis

The specific chemical reactions involving 4-O-tert-Butyldimethylsilyl Epi Lovastatin are not detailed in the search results. As a protected Lovastatin impurity, it’s likely involved in reactions related to the synthesis and metabolism of Lovastatin .科学研究应用

- 洛伐他汀是4-O-叔丁基二甲基硅烷基表洛伐他汀的母体化合物,是一种众所周知的他汀类药物,用于降低胆固醇水平。 研究人员正在研究其对脂质代谢、动脉粥样硬化和心血管疾病的影响 .

- 洛伐他汀衍生物,包括4-O-叔丁基二甲基硅烷基表洛伐他汀,表现出潜在的抗癌活性。 研究探讨了它们对癌细胞增殖、凋亡和转移抑制的影响 .

- 研究人员正在研究洛伐他汀类似物的免疫调节作用。 这些化合物可能会影响免疫反应,使其与自身免疫性疾病和移植研究相关 .

- 洛伐他汀衍生物在神经保护方面显示出希望。 研究集中在它们减轻阿尔茨海默病和帕金森病等神经退行性疾病的潜力 .

- 4-O-叔丁基二甲基硅烷基表洛伐他汀及其相关化合物表现出抗真菌特性。 研究人员正在探索它们对抗真菌感染的疗效,包括念珠菌属和曲霉菌属 .

- 科学家正在研究洛伐他汀衍生物作为药物递送系统中的载体。 它们的亲脂性及其潜在的生物利用度使它们成为靶向药物递送的有趣候选者 .

胆固醇调节和心血管健康

抗癌特性

免疫调节

神经保护和神经退行性疾病

抗真菌活性

药物递送系统

作用机制

While the specific mechanism of action for 4-O-tert-Butyldimethylsilyl Epi Lovastatin is not provided, Lovastatin, from which it is derived, is known to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis .

安全和危害

未来方向

The future directions for research on 4-O-tert-Butyldimethylsilyl Epi Lovastatin are not explicitly mentioned in the search results. Given its role as a protected Lovastatin impurity, future research may focus on its synthesis, properties, and potential applications in the study of Lovastatin and related compounds .

属性

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20+,21-,23+,24+,25-,26-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUJIMXHROAZNZ-LLDGAUDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747265 |

Source

|

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82978-03-8 |

Source

|

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-[1-13C]Fucose](/img/structure/B583657.png)